molecular formula C14H22N2O3 B2926127 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 923124-81-6

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No.: B2926127
CAS No.: 923124-81-6
M. Wt: 266.341
InChI Key: DPDHBGJASQWDBQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine is an organic compound that features both a dimethoxyphenyl group and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group might interact with hydrophobic pockets, while the morpholine ring could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethan-1-amine: Lacks the morpholine ring.

    2-(Morpholin-4-yl)ethan-1-amine: Lacks the dimethoxyphenyl group.

    3,4-Dimethoxyphenethylamine: Similar phenyl structure but different side chain.

Uniqueness

The presence of both the dimethoxyphenyl group and the morpholine ring in 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine makes it unique, potentially offering a combination of biological activities not seen in the similar compounds listed above.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-13-4-3-11(9-14(13)18-2)12(10-15)16-5-7-19-8-6-16/h3-4,9,12H,5-8,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHBGJASQWDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923124-81-6
Record name 2-(3,4-dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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